molecular formula C13H16N2O2 B6636501 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione

3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione

Cat. No. B6636501
M. Wt: 232.28 g/mol
InChI Key: SWYYFUPNORDTGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione, also known as BIID, is a heterocyclic organic compound with a molecular formula of C14H16N2O2. It is a synthetic compound that has been widely studied for its potential applications in various scientific fields.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione is not fully understood. However, it has been proposed that 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione exerts its biological effects by inhibiting the activity of certain enzymes, such as topoisomerase II and acetylcholinesterase. These enzymes play important roles in DNA replication and neurotransmitter metabolism, respectively. Inhibition of these enzymes can lead to cell cycle arrest and neuronal dysfunction, which may explain the anticancer and neuroprotective effects of 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione.
Biochemical and Physiological Effects
3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione can induce apoptosis (programmed cell death) in cancer cells, inhibit fungal growth, and inhibit bacterial growth. In vivo studies have shown that 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione in lab experiments is its relatively simple synthesis process, which allows for easy production of large quantities of the compound. Additionally, 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione has been shown to exhibit potent biological activity at relatively low concentrations, making it a cost-effective research tool. However, one limitation of using 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione in lab experiments is its limited solubility in water, which may require the use of organic solvents or other solubilization methods.

Future Directions

There are several potential future directions for 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione research. One area of interest is the development of 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione derivatives with improved solubility and/or potency. Additionally, further investigation into the mechanism of action of 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione may lead to the discovery of novel therapeutic targets for cancer and neurodegenerative diseases. Finally, the development of 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione-based drug delivery systems may improve the efficacy and specificity of 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione-based therapies.

Synthesis Methods

The synthesis of 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione involves the reaction of 2,4-thiazolidinedione with benzylamine and isopropylamine in the presence of a catalyst. The reaction produces 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione as a white crystalline solid. The yield of the synthesis process can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.

Scientific Research Applications

3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. Additionally, 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione has been investigated for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-benzyl-5-propan-2-ylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9(2)11-12(16)15(13(17)14-11)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYYFUPNORDTGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N(C(=O)N1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-5-isopropylimidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.